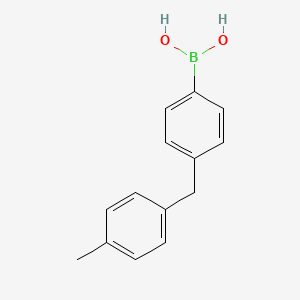
Dichloro-all-trans-retinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro-all-trans-retinone is a selective inhibitor of retinaldehyde dehydrogenase enzymes, specifically targeting RALDH1, RALDH2, and RALDH3 . This compound has been studied for its potential role in controlling visually guided eye growth by inhibiting the synthesis of retinoic acid in the choroid .
Métodos De Preparación
The synthesis of dichloro-all-trans-retinone typically involves a modified dihalomethyllithium approach . This method allows for the selective chlorination of the retinone structure, resulting in the formation of this compound. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Dichloro-all-trans-retinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dichloro-all-trans-retinone has several scientific research applications:
Mecanismo De Acción
Dichloro-all-trans-retinone exerts its effects by irreversibly inhibiting retinaldehyde dehydrogenase enzymes (RALDH1, RALDH2, and RALDH3) . This inhibition prevents the conversion of retinaldehyde to retinoic acid, thereby reducing the synthesis of retinoic acid in the choroid . The molecular targets of this compound are the active sites of the RALDH enzymes, where it binds and inhibits their activity .
Comparación Con Compuestos Similares
Dichloro-all-trans-retinone is unique in its selective inhibition of RALDH enzymes. Similar compounds include:
All-trans-retinoic acid: A metabolite of vitamin A that plays a crucial role in eye development and growth.
All-trans-retinol: Another vitamin A derivative involved in various physiological functions.
This compound stands out due to its specific inhibitory action on RALDH enzymes, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H28Cl2O |
|---|---|
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
(3E,5E,7E,9E)-1,1-dichloro-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C21H28Cl2O/c1-15(8-6-9-16(2)14-19(24)20(22)23)11-12-18-17(3)10-7-13-21(18,4)5/h6,8-9,11-12,14,20H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ |
Clave InChI |
NWWAQIKCANAFJE-YCNIQYBTSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)C(Cl)Cl)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)C(Cl)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)





![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)





